molecular formula C14H14O3 B1204488 1-Acetyl-2,7-dimethoxynaphthalene CAS No. 71094-89-8

1-Acetyl-2,7-dimethoxynaphthalene

Cat. No.: B1204488
CAS No.: 71094-89-8
M. Wt: 230.26 g/mol
InChI Key: ZQJGSNFYIPQHRT-UHFFFAOYSA-N
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Description

1-Acetyl-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, characterized by the presence of acetyl and methoxy groups at specific positions on the naphthalene ring

Scientific Research Applications

1-Acetyl-2,7-dimethoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2,7-dimethoxynaphthalene can be synthesized through the acetylation of 2,7-dimethoxynaphthalene. The reaction typically involves the use of acetic anhydride as the acetylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position on the naphthalene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 1-acetyl-2,7-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups on the naphthalene ring influence its reactivity and interactions with other molecules. The compound may act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways.

Comparison with Similar Compounds

  • 1-Acetyl-2,6-dimethoxynaphthalene
  • 1-Acetyl-2-methoxynaphthalene
  • 2-Acetyl-6-methoxynaphthalene
  • 1-Acetyl-7-methoxynaphthalene

Comparison: 1-Acetyl-2,7-dimethoxynaphthalene is unique due to the specific positions of the acetyl and methoxy groups on the naphthalene ringCompared to its analogs, it may exhibit different physical, chemical, and biological properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(2,7-dimethoxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJGSNFYIPQHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221314
Record name 1-Acetyl-2,7-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71094-89-8
Record name 1-Acetyl-2,7-dimethoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071094898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-2,7-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the methoxy groups in 1-acetyl-2,7-dimethoxynaphthalene?

A1: The X-ray crystallography data reveals that the two methoxy groups in this compound adopt different conformations relative to the naphthalene ring. The methoxy group adjacent to the acetyl group (ortho position) has its methyl group anti to the neighboring alpha-carbon of the ring, indicated by a C-C-O-C torsion angle of -178.7(2) degrees []. In contrast, the other methoxy group has its methyl group syn to the neighboring alpha-carbon, with a C-C-O-C torsion angle of -1.3(3) degrees [].

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